2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid is a useful research compound. Its molecular formula is C17H18N2O5S2 and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Anticancer Activity
The compound has been utilized in the synthesis of novel thiopyrano[2,3-d]thiazole-based compounds containing the norbornane moiety. These synthesized compounds, such as 9,14-disubstituted 3,7-dithia-5,14-diazapentacyclo[9.5.1.0^2,10.0^4,8.0^12,16]heptadecen-4(8)-triones-6, 13, 15, were identified for their anticancer activity. Screening in vitro showed that compounds 5c, 5d, and 7b exhibited significant anticancer activity at micromolar concentrations against various cell lines, with particular selectivity against leukemia. Compounds 5c and 5d demonstrated high sensitivity to leukemia cell lines CCRF-CEM and SR, indicating their potential as leads for developing new anticancer therapies (Atamanyuk, Zimenkovsky, & Lesyk, 2008).
Molecular Modeling and Drug Development
The compound's derivatives have been explored through complete chemical shift assignment and molecular modeling studies. Two chromene derivatives synthesized from this compound were studied for their three-dimensional structures and chemical shifts through Nuclear Magnetic Resonance (NMR), corroborated by HOMO-LUMO DFT calculations. These studies suggested that the stereoisomers of these compounds might act as DNA intercalators, presenting them as potential leads for developing new anticancer drugs. This research highlights the compound's role in advancing the understanding of molecular interactions and structural characteristics critical for drug design (Rubim de Santana et al., 2020).
作用機序
Target of Action
It is chemically related to trametinib , a kinase inhibitor used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations . Therefore, it is plausible that this compound may also target kinases, particularly those involved in the BRAF pathway.
Mode of Action
If it functions similarly to Trametinib, it would bind to its target kinase, inhibiting its activity and subsequently disrupting the signaling pathways it is involved in .
Biochemical Pathways
If it acts similarly to trametinib, it would affect the mapk/erk pathway, a key signaling pathway involved in cell proliferation and survival .
Result of Action
If it acts similarly to Trametinib, it would result in the inhibition of cell proliferation and induction of apoptosis in cells with the specific BRAF mutations .
特性
IUPAC Name |
2-(9,9-dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-17(2)10-5-3-6(11(10)25-13-12(17)26-16(24)18-13)9-8(5)14(22)19(15(9)23)4-7(20)21/h5-6,8-11H,3-4H2,1-2H3,(H,18,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDWLDAIDQKPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C3CC(C2SC4=C1SC(=O)N4)C5C3C(=O)N(C5=O)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。